N-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two 4-chlorophenyl groups attached to a pyrazole ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chlorobenzylamine with 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Lacks the N-[(4-chlorophenyl)methyl] group, resulting in different chemical and biological properties.
N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide: Lacks the 3-(4-chlorophenyl) group, leading to variations in its reactivity and applications.
4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
The unique combination of two 4-chlorophenyl groups and a carboxamide group attached to the pyrazole ring in 3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H13Cl2N3O |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-5-1-11(2-6-13)10-20-17(23)16-9-15(21-22-16)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,23)(H,21,22) |
InChI Key |
OXPXKBZFVNQYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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